molecular formula C6H10O2 B1204033 3-Methyl-2,4-pentanedione CAS No. 815-57-6

3-Methyl-2,4-pentanedione

Cat. No. B1204033
CAS RN: 815-57-6
M. Wt: 114.14 g/mol
InChI Key: GSOHKPVFCOWKPU-UHFFFAOYSA-N
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Description

3-Methyl-2,4-pentanedione is a beta-diketone that is widely recognized for its interesting chemical behavior, particularly its ability to exist in two tautomeric forms: enol and keto. The equilibrium between these forms in solution is a classic example of keto-enol tautomerism, making it a subject of interest in organic chemistry and coordination chemistry.

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions, including classical nitration methods and reactions with different reagents to form specific products. For example, 2,3-Pentanedione, a related compound with a milk smell, was synthesized using 2-pentanone as a raw material and amyl nitrite as nitrosation reagents under the presence of hydrochloric acid, achieving a total yield of 48.2% (Lou Yunhao, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been determined through various techniques, including X-ray diffraction. The crystal and molecular structures reveal details about the compound's geometry, hydrogen bonding, and tautomeric forms. For instance, the structure of hydrogen-bonded dimers of certain derivatives has been elucidated, showing intermolecular hydrogen bonding in the crystalline state (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor or ligand in the synthesis of complex molecules and materials. Its reactivity with other compounds can lead to the formation of Schiff bases, unsymmetrical derivatives, and coordination complexes with metals, showcasing its versatility as a ligand (Jean‐Hubert Olivier, J. Harrowfield, & R. Ziessel, 2011).

Scientific Research Applications

  • Tautomeric Properties and Gas-Phase Structure : 3-Methyl-2,4-pentanedione has been studied for its tautomeric and structural properties using gas-phase electron diffraction and quantum chemical calculations. The presence of 100% enol tautomer at a specific temperature was observed, indicating its structural uniqueness and potential application in chemical research (Belova et al., 2012).

  • NMR Spectroscopy in Keto-Enol Equilibria : The compound was used in an educational context to help students understand the effects of substituents on keto-enol tautomerization equilibria through proton nuclear magnetic resonance spectroscopy, highlighting its role in chemical education (Manbeck et al., 2011).

  • Surface-Mediated Reaction Pathways : Its potential as a precursor for copper etching or as a carrier for copper in copper deposition has been examined. The study used temperature-programmed desorption to understand the chemistry of this compound on copper surfaces (Nigg et al., 1998).

  • Infrared Spectra Analysis : The vibrational spectra of 3-Methylthio-2,4-pentanedione, a related compound, and its deuterated version were compared to this compound to study tautomeric equilibrium shifts, illustrating its importance in spectroscopic analysis (Ogoshi & Yoshida, 1971).

  • Ligands for Photoactive Supramolecular Assemblies : this compound has been used in the synthesis of multichromophoric complexes and incorporation into mesomorphic and macromolecular structures. This application is crucial for controlling energy and electron transfer processes in photoactive systems (Olivier et al., 2011).

Safety and Hazards

3-Methyl-2,4-pentanedione is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be ingested, and contact with skin, eyes, and clothing should be avoided .

Mechanism of Action

Target of Action

3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .

Mode of Action

The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.

Biochemical Pathways

It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, this compound is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.

Molecular Mechanism

The molecular mechanism of this compound involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows this compound to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that this compound can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using this compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.

properties

IUPAC Name

3-methylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHKPVFCOWKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231142
Record name 3-Methyl-2,4-pentanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

815-57-6
Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-methylpentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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